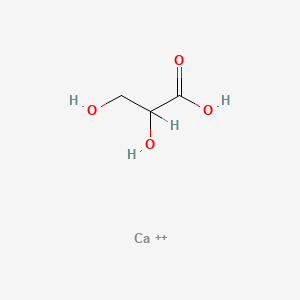Einecs 265-849-3
CAS No.: 65644-56-6
Cat. No.: VC16991895
Molecular Formula: C3H6CaO4+2
Molecular Weight: 146.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65644-56-6 |
|---|---|
| Molecular Formula | C3H6CaO4+2 |
| Molecular Weight | 146.16 g/mol |
| IUPAC Name | calcium;2,3-dihydroxypropanoic acid |
| Standard InChI | InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+2 |
| Standard InChI Key | AWJNHTPICURSMP-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(=O)O)O)O.[Ca+2] |
Introduction
Chemical Identity and Classification
EINECS 265-849-3 is a synthetic isoparaffinic hydrocarbon primarily composed of branched alkanes with carbon chain lengths ranging from C11 to C16. The European Chemicals Agency (ECHA) categorizes it under EINECS, a registry of substances commercially available in the European Economic Area (EEA) between 1971 and 1981 . Unlike polymers or newly synthesized chemicals, EINECS-listed substances like this compound are classified as "existing" under EU REACH regulations, granting them extended registration timelines .
Structural and Functional Attributes
The compound’s branched structure enhances its stability and solvent capabilities, making it suitable for formulations requiring low reactivity and high thermal resistance. Its molecular complexity arises from the hydrogenation process, which saturates petroleum-derived fractions to produce a mixture of isoalkanes.
Synthesis and Production
Hydrogenation of Petroleum Fractions
The synthesis of EINECS 265-849-3 involves catalytic hydrogenation of petroleum distillates. In this process, a petroleum fraction is treated with hydrogen gas in the presence of a metal catalyst (e.g., nickel or palladium), converting unsaturated hydrocarbons into saturated branched alkanes. This method ensures a high yield of thermally stable isoalkanes, which are subsequently distilled to isolate the C11–C16 fraction.
Industrial-Scale Refinement
Post-hydrogenation, the product undergoes solvent dewaxing to remove linear alkanes, further refining its branched structure. This step is critical for achieving the desired physicochemical properties, such as a boiling point exceeding 200°C.
Applications in Industrial Formulations
Solvent in Pesticide Formulations
EINECS 265-849-3 serves as an inert solvent in agrochemicals, particularly pesticides. Its low toxicity and high boiling point enable uniform dispersion of active ingredients without degrading under field conditions.
Lubricant and Metalworking Fluids
In manufacturing, the compound is blended into metalworking fluids to reduce friction and prevent corrosion. Its chemical inertness minimizes interactions with metal surfaces, extending tool life.
Coatings and Adhesives
The hydrocarbon’s stability under thermal stress makes it a preferred additive in high-temperature coatings and adhesives, ensuring consistent performance in automotive and aerospace applications.
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Boiling Point | >200°C |
| Carbon Chain Length | C11–C16 |
| Density (20°C) | 0.78–0.82 g/cm³ |
| Flash Point | >100°C |
| Solubility in Water | Insoluble |
These properties derive from its branched alkane composition, which reduces crystallinity and enhances solubility in non-polar media.
Regulatory Compliance and EU REACH
As an EINECS-listed substance, EINECS 265-849-3 benefits from phased registration under EU REACH, provided it was pre-registered before 2018 . Manufacturers must submit toxicity and ecotoxicity data to ECHA, ensuring compliance with hazard communication standards (e.g., SDS preparation) .
Comparative Analysis with Similar Hydrocarbons
| Compound | EINECS Number | Boiling Point | Primary Use |
|---|---|---|---|
| EINECS 265-849-3 | 265-849-3 | >200°C | Pesticide solvent |
| Mineral Oil | 263-095-9 | 160–300°C | Lubricants |
| Hydrotreated Distillate | 64742-62-7 | 180–220°C | Industrial solvents |
EINECS 265-849-3 distinguishes itself through its narrow carbon range and optimized branching, offering superior thermal stability compared to broader-distillation petroleum products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume